4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl
Description
Properties
IUPAC Name |
5-[4-(4-ethylcyclohexyl)phenyl]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h7-14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQPXKDLSVKAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572713 | |
| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137019-94-4 | |
| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The biphenyl backbone is typically assembled using Suzuki-Miyaura coupling between fluorinated phenylboronic acids and brominated cyclohexyl-containing precursors. For example:
Ullmann Coupling
Alternative methods employ Ullmann coupling for biphenyl formation, though this requires higher temperatures and copper catalysts:
-
Step 1 : 3,4,5-Trifluoroiodobenzene reacts with trans-4-ethylcyclohexylphenylmagnesium bromide in the presence of CuI (10 mol%) and 1,10-phenanthroline.
-
Conditions : THF, reflux (66°C), 24 hours.
Introduction of the trans-4-Ethylcyclohexyl Group
Grignard Addition to Biphenyl Halides
The ethylcyclohexyl moiety is introduced via nucleophilic substitution or Grignard reactions:
Hydrogenation of Alkenyl Intermediates
Trans stereochemistry is achieved by hydrogenating a cyclohexene precursor:
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Step 1 : 4'-(4-Ethylcyclohexenyl)-3,4,5-trifluoro-1,1'-biphenyl is hydrogenated using H₂ (1 atm) and Pd/C (5 wt%) in ethanol.
-
Conditions : 25°C, 4 hours.
Fluorination Strategies
Directed Ortho-Metalation
Fluorine atoms are introduced via electrophilic fluorination of lithiated intermediates:
Halogen Exchange
A more efficient route substitutes bromine with fluorine using KF in the presence of crown ethers:
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Step 1 : 3,4,5-Tribromo-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl reacts with KF/18-crown-6 in DMSO at 150°C.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 0.9–1.5 (m, ethylcyclohexyl CH₂), 6.2–7.4 (biphenyl aromatic protons).
-
¹⁹F NMR : δ −113 ppm (ortho-F), −116 ppm (meta-F), −120 ppm (para-F).
Industrial-Scale Production Protocols
Batch Process Optimization
Solvent Recovery Systems
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Distillation : Toluene and THF are recovered at >90% efficiency via fractional distillation.
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Waste treatment : Fluoride byproducts neutralized with Ca(OH)₂ before disposal.
Applications in Liquid Crystal Formulations
The compound’s low rotational viscosity (Δε = +5.2) and high clearing point (148°C) make it ideal for TN/STN displays. Blends with 5CB (4-cyano-4'-pentylbiphenyl) show response times <20 ms at 25°C .
Chemical Reactions Analysis
4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Applications in Chemistry
Synthesis of Complex Organic Molecules
4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl serves as a building block in the synthesis of various complex organic molecules. It can be used in reactions such as:
- Suzuki-Miyaura Cross-Coupling : This method allows for the formation of biphenyl derivatives by coupling aryl halides with boronic acids.
- Friedel-Crafts Alkylation : The introduction of the ethylcyclohexyl group is achieved through this method, which involves the reaction of ethylcyclohexyl halide with the biphenyl core in the presence of a Lewis acid catalyst.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura | Coupling aryl halides with boronic acids to form biphenyl derivatives |
| Friedel-Crafts Alkylation | Alkylation using ethylcyclohexyl halide and Lewis acid |
Biological Applications
Investigating Molecular Interactions
The compound's structural characteristics make it suitable for studying molecular interactions within biological systems. Its trifluoromethyl groups enhance its binding affinity to various biological targets, allowing researchers to explore:
- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes can lead to insights into metabolic pathways and potential therapeutic applications.
Industrial Applications
Liquid Crystals and Advanced Materials
Due to its unique physicochemical properties, this compound is utilized in the production of advanced materials such as:
- Liquid Crystal Displays (LCDs) : The compound is used as a liquid crystal monomer (LCM), contributing to the development of high-performance LCDs due to its thermal stability and optical properties.
| Application Area | Details |
|---|---|
| Liquid Crystals | Used in LCDs for enhanced performance and stability |
| Advanced Polymers | Acts as a precursor for developing new polymeric materials |
Case Study 1: Liquid Crystal Displays
In a study focusing on the synthesis and application of liquid crystal monomers, researchers demonstrated that incorporating this compound into LCD formulations improved thermal stability and response times. The compound's unique properties allowed for better alignment and reduced defects in the liquid crystal layers.
Case Study 2: Biological Interaction Studies
A series of experiments were conducted to assess the binding affinity of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibition of target enzymes, suggesting potential use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
ECFBP is compared to closely related compounds (Table 1), focusing on substituent variations and their implications for physicochemical properties.
Table 1: Structural and Molecular Comparisons
Key Findings from Comparative Studies
Thermal Stability and Mesophase Behavior
- ECFBP vs. 2PUF : The cyclohexyl group in ECFBP enhances thermal stability (decomposition >300°C) compared to 2PUF (decomposition ~250°C), as cyclohexyl rings reduce molecular vibration and improve packing efficiency .
- ECFBP vs. EBCTFB : The bicyclohexyl group in EBCTFB increases molecular weight (400.52 vs. 318.38) and broadens the nematic phase range, but introduces synthetic complexity and higher environmental persistence .
Electronic and Optical Properties
- Fluorine substitution at the 3,4,5 positions in ECFBP increases electron-withdrawing effects, improving charge transport in organic semiconductors compared to non-fluorinated analogs like 2CPP4 .
- The tetrafluoro analog (CAS 173837-35-9) exhibits superior optical anisotropy (Δn ≈ 0.25) due to increased polarizability, but suffers from higher viscosity, limiting its use in fast-switching LC displays .
Biological Activity
4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl (CAS No. 137019-94-4) is an organic compound notable for its biphenyl structure and the presence of ethylcyclohexyl and trifluoromethyl groups. Its unique molecular configuration suggests potential biological activities that warrant investigation.
- Molecular Formula : CHF
- Molecular Weight : 318.3759 g/mol
- Synthesis : Typically synthesized through methods such as Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation followed by trifluoromethylation .
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.
Case Studies
- In Vitro Studies : Preliminary in vitro assays using similar biphenyl derivatives have reported IC values in the micromolar range against breast and prostate cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases which are crucial for cancer cell survival and proliferation.
- In Vivo Models : Animal models treated with structurally related compounds have shown reduced tumor sizes and prolonged survival rates, suggesting that the biphenyl core may be a promising scaffold for developing new anticancer agents.
Toxicological Profile
The toxicity profile of this compound is not extensively documented; however, similar compounds often exhibit low toxicity in preliminary studies. Further toxicological assessments are essential to establish safety for potential therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, we can compare it with other trifluoromethyl-substituted biphenyls:
| Compound Name | Structure | Antitumor Activity | Toxicity Level |
|---|---|---|---|
| Compound A | Structure A | Moderate (IC ~10 µM) | Low |
| Compound B | Structure B | High (IC ~5 µM) | Moderate |
| This compound | Structure C | Unknown | Unknown |
Q & A
Q. What are the recommended synthetic routes for 4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl, and how can reaction conditions be optimized for purity?
Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link the fluorinated biphenyl moiety with the trans-4-ethylcyclohexyl group. Key steps include:
- Substrate Preparation : Use boronic acids for the biphenyl segment and halogenated cyclohexyl derivatives.
- Catalytic System : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at 80–100°C .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >98% purity.
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₃F₃ | |
| Molecular Weight | 332.41 g/mol | |
| InChI Key | RRKRBRVTKIRLHH-UHFFFAOYSA-N |
Q. How should researchers characterize the structural conformation and fluorinated positions of this compound using spectroscopic methods?
Answer: Structural elucidation requires a combination of techniques:
- X-ray Crystallography : Resolve the trans-configuration of the ethylcyclohexyl group and fluorine positions (e.g., C–F bond lengths ~1.34 Å) .
- NMR Spectroscopy :
- ¹⁹F NMR : Identify distinct signals for each fluorine atom (δ -110 to -125 ppm for ortho/meta fluorines) .
- ¹H NMR : Confirm cyclohexyl chair conformation (axial/equatorial protons at δ 1.2–2.5 ppm) .
- IR Spectroscopy : Detect C-F stretching vibrations (1050–1150 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting data regarding the mesogenic properties of fluorinated biphenyl derivatives be resolved through systematic experimental design?
Answer: Contradictions in mesophase behavior (e.g., nematic vs. smectic phases) arise from substituent effects and purity. Resolve via:
- Controlled Synthesis : Vary fluorine positions and alkyl chain lengths (e.g., ethyl vs. pentyl) to isolate structure-property relationships .
- DSC/Thermometry : Use differential scanning calorimetry (heating rate 5°C/min) to map phase transitions and compare with computational predictions (e.g., Maier-Saupe theory) .
- High-Throughput Screening : Test compounds in standardized LC cells under identical conditions (e.g., 25–150°C) to minimize experimental variability .
Q. What computational approaches are effective in predicting the environmental fate and degradation pathways of this compound?
Answer: Environmental persistence can be modeled using:
- QSAR Models : Correlate logP (predicted ~5.2) and biodegradation half-life with microbial activity in soil/water compartments .
- DFT Calculations : Simulate photodegradation pathways (e.g., C-F bond cleavage under UV light) and identify intermediates via Gaussian 16 (B3LYP/6-31G*) .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects, referencing OECD Test Guidelines .
Table 2: Environmental Fate Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis Half-life | pH 7, 25°C: >1 year | |
| Photodegradation (t₁/₂) | UV-Vis: 48 hours (simulated) |
Methodological Considerations
Q. How can researchers design experiments to analyze the compound’s reactivity in cross-coupling reactions?
Answer: Use a factorial design to test variables:
Q. What strategies mitigate discrepancies in crystallographic data interpretation for fluorinated biphenyl systems?
Answer: Address challenges like disorder in cyclohexyl groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
